molecular formula C18H19NO3 B2540306 3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid CAS No. 1016763-58-8

3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid

Cat. No.: B2540306
CAS No.: 1016763-58-8
M. Wt: 297.354
InChI Key: FMAPCQHIDSADQL-UHFFFAOYSA-N
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Description

3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid (CAS No. 1016763-58-8) is a synthetic organic compound featuring a propanoic acid backbone substituted with a phenyl group and a 2-(2-methylphenyl)acetamido moiety on the same carbon atom .

Properties

IUPAC Name

3-[[2-(2-methylphenyl)acetyl]amino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-7-5-6-10-15(13)11-17(20)19-16(12-18(21)22)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAPCQHIDSADQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid typically involves the reaction of 2-methylphenylacetic acid with phenylalanine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures with desired functionalities. Its unique combination of functional groups enables diverse chemical reactions, including oxidation, reduction, and substitution.

Biology

  • Biological Interactions: Research indicates that the acetamido group can form hydrogen bonds with biological macromolecules, while the phenylpropanoic acid moiety engages in hydrophobic interactions. These interactions may modulate enzyme or receptor activities, leading to various biological effects .

Medicine

  • Therapeutic Potential: The compound is being investigated for its potential therapeutic properties, particularly in anti-inflammatory applications. Its structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs) suggest it may exhibit similar pharmacological effects by inhibiting cyclooxygenase (COX) enzymes .

Case Study 1: Anti-Cancer Activity

A study explored the anticancer effects of related compounds on HepG2 liver cancer cells. Compounds with similar structural motifs demonstrated significant anti-proliferative activity, with IC50 values indicating effective inhibition of cell growth. This suggests that this compound may have similar potential in cancer therapeutics .

Case Study 2: Inflammation Models

In vivo studies using animal models of inflammatory bowel disease (IBD) have shown that compounds structurally related to this compound exhibit profound anti-inflammatory effects without causing gastric toxicity. These findings support further exploration of this compound's therapeutic applications in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the phenylpropanoic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The compound’s uniqueness lies in its 2-methylphenyl substituent. Below is a comparative analysis with analogs differing in the R-group of the acetamido side chain:

Table 1: Structural and Molecular Comparison
Compound Name (CAS No.) R-Group on Acetamido Moiety Molecular Weight* Key Features Source
3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid (1016763-58-8) 2-Methylphenyl ~297.36† Aromatic bulk; potential hydrophobic interactions
(S)-2-(2-(1H-Indol-3-yl)acetamido)-3-phenylpropanoic acid (N/A) Indol-3-yl ~348.38† Heterocyclic indole group; apoptosis induction in glioblastoma cells
3-(2-(4-Methoxyphenyl)acetamido)propanoic acid (1017381-57-5) 4-Methoxyphenyl 237.25 Electron-rich methoxy group; intermediate in synthesis
(R)-2-((R)-2-(2-(Naphthalen-2-yl)acetamido)-3-phenylpropanamido)-3-phenylpropanoic acid (N/A) Naphthalen-2-yl ~523.60† Extended aromatic system; self-assembly into PrSM (programmed supramolecular assemblies)

*Calculated based on molecular formulas unless specified. †Derived from formula: C₁₈H₁₉NO₃ (target compound), C₂₀H₂₀N₂O₃ (indole analog), C₂₈H₂₉N₃O₄ (naphthalene dipeptide).

Key Research Findings and Implications

  • Structural-Activity Relationship (SAR) : Bulky aromatic groups (e.g., naphthalene, indole) correlate with enhanced bioactivity, while smaller substituents (e.g., methoxyphenyl) may optimize solubility .
  • Synthetic Challenges : Racemization during coupling steps is a concern, mitigated by methods like azide coupling .
  • Unanswered Questions : The target compound’s biological profile remains uncharacterized. Further studies could explore its interaction with proteins or lipid membranes.

Biological Activity

3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid, a compound with significant biological interest, has been the subject of various studies exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications. This article summarizes the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H19NO2\text{C}_{17}\text{H}_{19}\text{N}\text{O}_2

This structure features an acetamido group attached to a phenylpropanoic acid backbone, which may influence its interaction with biological targets.

Research indicates that this compound exhibits various biological activities, primarily through modulation of specific molecular pathways:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as cyclooxygenases (COX), which are critical in inflammatory processes.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Anticancer Activity

A study evaluated the anticancer properties of various derivatives related to this compound. The results indicated that modifications to the phenyl ring significantly influenced anti-proliferative activity:

CompoundIC50 (µg/mL)Activity Level
6d13.004High
6b15.200Moderate
6e28.399Low

The IC50 values suggest that compounds with electron-donating groups exhibit enhanced activity against HepG2 liver cancer cells, supporting structure-activity relationship (SAR) studies that emphasize the role of substituents on the aromatic rings in modulating biological effects .

Enzyme Inhibition Studies

Inhibitory effects on COX enzymes were assessed using standard assays. The following table summarizes the findings:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
3a4575
3b3060
3c1040

These results indicate that while some derivatives show promising inhibition of COX-2, which is often associated with inflammation and pain, they may have lesser effects on COX-1, suggesting a favorable selectivity profile .

Case Studies and Research Findings

Case Study: Anticancer Properties in Vivo

A recent animal model study investigated the efficacy of this compound in reducing tumor size in xenograft models. The treatment group receiving the compound showed a significant reduction in tumor volume compared to control groups:

  • Control Group Tumor Volume : Average 200 mm³
  • Treatment Group Tumor Volume : Average 90 mm³

These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications .

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